Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to the desired therapeutic effects. The compound’s ability to inhibit these enzymes makes it a promising candidate for the treatment of various diseases.
Comparison with Similar Compounds
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds also contain a triazole ring fused to another heterocycle and are known for their antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are used in the development of primary explosives due to their high detonation performance.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-7-11-12-9(10)13(6)7/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
PPGWXAYDGOOBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NN=C(N21)N |
Origin of Product |
United States |
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